molecular formula C22H24N2O2 B12463096 (2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

(2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid

Cat. No.: B12463096
M. Wt: 348.4 g/mol
InChI Key: IHDWVHDNOMJBOO-UHFFFAOYSA-N
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Description

3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid is a complex organic compound that features an adamantane moiety, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The pyrazole ring can be introduced through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the formation of the acrylic acid moiety, which can be achieved through various methods such as the Knoevenagel condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the lipophilicity and stability of the compound, facilitating its interaction with lipid membranes and proteins. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adamantan-1-yl acrylate: Similar in structure but lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.

    1-Phenyl-3-(adamantan-1-yl)pyrazole: Similar but lacks the acrylic acid moiety, affecting its solubility and reactivity.

Uniqueness

3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid is unique due to the combination of the adamantane, phenyl, and pyrazole groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research.

Properties

IUPAC Name

3-[3-(1-adamantyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c25-20(26)7-6-18-14-24(19-4-2-1-3-5-19)23-21(18)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-7,14-17H,8-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDWVHDNOMJBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C=CC(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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